N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic compound. It contains a benzo[f][1,4]oxazepin ring, which is a type of benzoxazepine derivative . Benzoxazepine derivatives are a rare class of compounds .
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazepine derivatives, which are structurally similar to the compound , has been achieved by reacting 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a benzo[f][1,4]oxazepin ring attached to a pyrrole ring via an ethyl linker and a carboxamide group . The benzo[f][1,4]oxazepin ring is a seven-membered ring with one nitrogen and one oxygen atom .Scientific Research Applications
Synthesis and Structural Characterization
Design and Synthesis : Novel compounds, including derivatives of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, have been synthesized for their promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations. This highlights the compound's potential in developing new antibacterial agents (Palkar et al., 2017).
Structural Analyses and Activity : Structure-activity relationship (SAR) studies have been conducted on compounds structurally related to this compound, revealing their potential as serotonin-3 (5-HT3) receptor antagonists. Such studies are crucial for understanding how structural variations affect biological activity and for the design of compounds with improved efficacy and safety profiles (Harada et al., 1995).
Potential Applications in Medicinal Chemistry
Antibacterial and Antimicrobial Potential : Research indicates that certain derivatives exhibit significant antibacterial activity, which could be leveraged in the development of new treatments for bacterial infections, addressing the growing concern of antibiotic resistance (Palkar et al., 2017).
Pharmacological Target Exploration : The exploration of compounds for their role as serotonin-3 (5-HT3) receptor antagonists suggests potential applications in managing conditions such as nausea and vomiting, particularly in the context of chemotherapy-induced side effects. This underscores the compound's relevance in pharmacological research aimed at improving patient care and treatment outcomes (Harada et al., 1995).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in benzoxazepine derivatives in medicinal chemistry , this compound could be of interest for future drug discovery efforts.
Mechanism of Action
Target of action
Compounds with a benzoxazepine structure, such as the one in this molecule, are often involved in interactions with various proteins or enzymes in the body . The specific target would depend on the exact structure and functional groups present in the molecule.
Mode of action
The mode of action of such compounds typically involves binding to their target protein or enzyme, which can alter the function of these targets. The oxazepine ring and the pyrrole group in the molecule could be involved in these interactions .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Benzoxazepines have been found to be involved in a variety of biological processes, including signal transduction, gene expression, and cell cycle regulation .
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPCFYVYAZTBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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